N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(2-fluorobenzoyl)piperidine-4-carboxamide is a complex organic compound that features a benzodioxole ring, a fluorobenzoyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorobenzoyl Group: This step often involves the acylation of the piperidine ring using 2-fluorobenzoyl chloride under basic conditions.
Coupling of the Benzodioxole and Piperidine Moieties: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(2-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(2-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and fluorobenzoyl groups are believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the rest of its structure.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with the benzodioxole ring, but with different functional groups.
Uniqueness
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(2-fluorobenzoyl)piperidine-4-carboxamide is unique due to the combination of its benzodioxole, fluorobenzoyl, and piperidine carboxamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c22-17-4-2-1-3-16(17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-5-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNAZCBUFKCJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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